molecular formula C17H12ClN3O5S2 B2940682 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate CAS No. 896015-41-1

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Cat. No.: B2940682
CAS No.: 896015-41-1
M. Wt: 437.87
InChI Key: BSTPNZBKJBXDLZ-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O5S2 and its molecular weight is 437.87. The purity is usually 95%.
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Scientific Research Applications

Clinical Evaluation in Various Indications

The clinical trials of a cephalosporin derivative, closely related to the chemical compound , demonstrated high effectiveness in various infections, including urinary, respiratory, biliary tract, surgical, dermatological, and gynecological infections. It showed good overall results in 90.5% of patients, with both local and general tolerance being very good (Koch, Friese, & Debuch, 1979).

Synthetic and Theoretical Chemistry

Research in synthetic and theoretical chemistry has explored the thermal transformation of related thiadiazole compounds. These studies contribute to the understanding of chemical reactions and molecular rearrangements, which are fundamental in developing new pharmaceuticals and materials (Subbotina et al., 2005).

Fungicidal Activity

Compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate have been evaluated for their fungicidal activity. One such study found high fungicidal activity against Rhizoctonia solani, a significant rice disease in China, highlighting the potential agricultural applications of these compounds (Chen, Li, & Han, 2000).

Anticancer Activity

Research into benzo[b]pyran derivatives, which are structurally related to the compound , has shown promising results in anticancer activity. These compounds were tested against human cancer cell lines and exhibited activity at low concentrations, suggesting potential in cancer therapy (Hammam et al., 2005).

Heterocyclic Synthesis for Therapeutic Applications

The synthesis of 1,3,4-thiadiazole derivatives has been explored for potential therapeutic applications. These derivatives show promise in anti-inflammatory and analgesic activities, which could lead to new treatments for inflammatory conditions (Kumar, 2022).

Insecticidal Assessment

Some derivatives of thiadiazole have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates potential applications in pest control and agricultural protection (Fadda et al., 2017).

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-3-2-4-11(18)5-10/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTPNZBKJBXDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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